Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 1018170-57-4
VCID: VC16562867
InChI: InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3
SMILES:
Molecular Formula: C6H6F2N2O2S
Molecular Weight: 208.19 g/mol

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate

CAS No.: 1018170-57-4

Cat. No.: VC16562867

Molecular Formula: C6H6F2N2O2S

Molecular Weight: 208.19 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate - 1018170-57-4

Specification

CAS No. 1018170-57-4
Molecular Formula C6H6F2N2O2S
Molecular Weight 208.19 g/mol
IUPAC Name ethyl 4-(difluoromethyl)thiadiazole-5-carboxylate
Standard InChI InChI=1S/C6H6F2N2O2S/c1-2-12-6(11)4-3(5(7)8)9-10-13-4/h5H,2H2,1H3
Standard InChI Key PUIIZOVLTWWHKE-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=NS1)C(F)F

Introduction

Structural Characteristics and Molecular Identity

Core Molecular Architecture

The compound’s structure centers on a 1,2,3-thiadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one sulfur atom. The 4-position is substituted with a difluoromethyl (-CF2_2H) group, while the 5-position bears an ethyl ester (-COOEt). This arrangement confers unique electronic and steric properties, influencing reactivity and biological interactions .

Table 1: Key Structural and Identity Data

PropertyValueSource
CAS Number1018170-57-4 Chemsrc
Molecular FormulaC6H6F2N2O2S\text{C}_6\text{H}_6\text{F}_2\text{N}_2\text{O}_2\text{S}MolCore
Molecular Weight208.19 g/molChemsrc
SMILESCCOC(=O)C1=C(N=NS1)C(F)FDerived
InChIKeyHYLBYNFARGMFNU-UHFFFAOYSA-NPubChem

Notably, a discrepancy exists in CAS numbers across sources, with Parchem listing 1856543-03-7. This may arise from isomerism or database inconsistencies, underscoring the need for verification via analytical techniques like NMR or X-ray crystallography.

Synthesis and Manufacturing

Industrial Synthesis Pathways

MolCore BioPharmatech specializes in producing this compound at ≥97% purity under ISO-certified conditions. While explicit reaction mechanisms are proprietary, general approaches for analogous thiadiazoles involve:

  • Cyclocondensation: Reaction of thiosemicarbazides with α,β-difluoroketones to form the thiadiazole ring.

  • Esterification: Subsequent treatment with ethyl chloroformate introduces the ester moiety .

Microwave-assisted synthesis, as demonstrated for related thiadiazoles , could enhance yield and reduce reaction times, though specific data for this compound remain unpublished.

Table 2: Manufacturing Specifications (MolCore )

ParameterValue
Purity≥97%
CertificationISO
Primary UseAPI Intermediate

Biological Activity and Applications

Antimicrobial and Antifungal Properties

Structural analogs exhibit antifungal activity against Botrytis cinerea and Fusarium oxysporum . The difluoromethyl group’s electronegativity likely enhances binding to fungal cytochrome P450 enzymes, disrupting ergosterol biosynthesis .

Table 3: Biological Activity of Thiadiazole Analogs

CompoundActivityTarget Organism
Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate AntifungalBotrytis cinerea
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one Enzyme inhibitionBacterial dehydrogenases

Comparative Analysis with Structural Analogs

Chloromethyl vs. Difluoromethyl Derivatives

Ethyl 4-(chloromethyl)-1,2,3-thiadiazole-5-carboxylate (CID 14370533) shares the ester-thiadiazole backbone but replaces -CF2_2H with -CH2_2Cl. The chlorine atom increases electrophilicity, enabling nucleophilic substitution reactions absent in the fluorinated analog.

Trifluoromethyl-Substituted Thiadiazoles

The trifluoromethyl group in 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one enhances metabolic stability and lipophilicity, traits desirable in CNS-targeting pharmaceuticals. Difluoromethyl derivatives may offer a balance between polarity and bioavailability.

Recent Research and Future Directions

Crystallographic Studies

While 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one’s crystal structure reveals Z′ = 6 and extensive hydrogen bonding , similar analyses for ethyl 4-(difluoromethyl)-1,2,3-thiadiazole-5-carboxylate are lacking. Resolving its solid-state structure could inform co-crystal engineering for improved formulation.

Targeted Drug Discovery

The compound’s SAR-inducing activity positions it as a candidate for hybrid molecule development. Coupling it with known antifungal agents (e.g., triazoles) may yield dual-action agrochemicals with reduced resistance risk.

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